molecular formula C13H15NO4S B6143789 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1105643-62-6

3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B6143789
CAS No.: 1105643-62-6
M. Wt: 281.33 g/mol
InChI Key: OKKNDFQSSBXJGV-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-ethoxybenzoyl chloride with thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The ethoxybenzoyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxybenzoyl chloride
  • 3-(4-Ethoxybenzoyl)acrylic acid
  • 4-Methoxybenzoyl chloride

Comparison

Compared to similar compounds, 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-2-18-10-5-3-9(4-6-10)12(15)14-8-19-7-11(14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKNDFQSSBXJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CSCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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